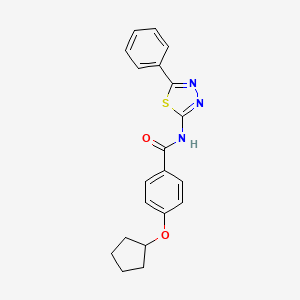

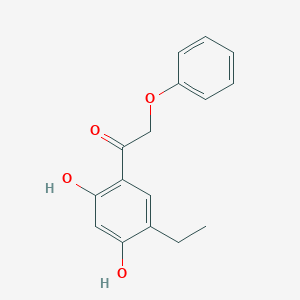

![molecular formula C22H28N2O3S B5792775 N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5792775.png)

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is a compound that belongs to the class of sulfonamides It is characterized by the presence of a piperidine ring, a benzyl group, and a methanesulfonamide group

Mecanismo De Acción

Target of Action

The primary target of N-Benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound inhibits the action of the NMDA receptor, thereby modulating the activity of the receptor .

Biochemical Pathways

The NMDA receptor plays a key role in the neurotransmission of glutamate , an excitatory neurotransmitter in the central nervous system. By acting as an antagonist, this compound can affect various biochemical pathways downstream of the NMDA receptor, potentially influencing processes such as synaptic plasticity, which is important for learning and memory .

Pharmacokinetics

For instance, N-Benzyl-4-piperidone, a related compound, is known to have a boiling point of 134 °C at 7 mm Hg and a density of 1.021 g/mL at 25 °C . It also has a water solubility of 12 g/L at 20 ºC . These properties may influence the bioavailability of this compound.

Result of Action

As an NMDA receptor antagonist, this compound can have a variety of molecular and cellular effects. For example, it can lead to a state known as dissociative anesthesia , marked by catalepsy, amnesia, and analgesia . It can also have neuroprotective effects , as NMDA receptor antagonists are often used for the treatment of neurodegenerative disorders .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target . Additionally, the compound’s stability could be affected by storage conditions, as indicated by the recommended storage temperature of 2-8°C for N-Benzyl-4-piperidone .

Análisis Bioquímico

Biochemical Properties

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide interacts with various enzymes and proteins. It has been found to inhibit AChE-mediated Aβ fibrillogenesis via interaction with the AChE peripheral anionic site .

Cellular Effects

This compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Molecular Mechanism

This compound potentially binds to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Dosage Effects in Animal Models

Administration of this compound (5 mg kg −1), significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical and histopathological changes in a manner comparable to standard drug donepezil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide typically involves the reaction of benzylpiperidine with a suitable sulfonamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with NMDA receptors.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-4-piperidone: Another piperidine derivative used in pharmaceutical synthesis.

N-Benzyl-2,4-dinitrobenzenesulfonamide: A sulfonamide with different substituents but similar structural features.

Uniqueness

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds .

Propiedades

IUPAC Name |

N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-28(26,27)24(17-21-10-6-3-7-11-21)18-22(25)23-14-12-20(13-15-23)16-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXLSCMIAPHPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

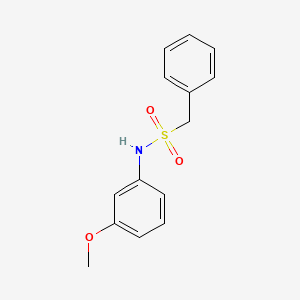

![4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5792722.png)

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5792729.png)

![3-N-[(E)-(2,5-dibromophenyl)methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine](/img/structure/B5792782.png)

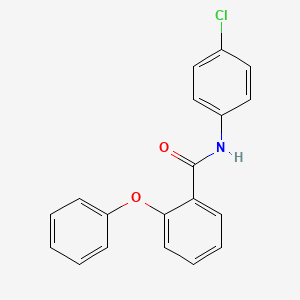

![2-(4-chlorophenoxy)-N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5792784.png)

![5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5792800.png)

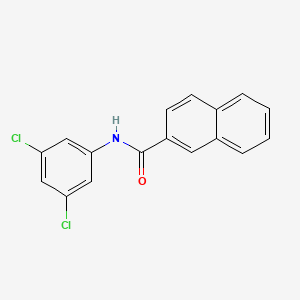

![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)